molecular formula C21H19N3O3 B5632575 3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one

3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B5632575
M. Wt: 361.4 g/mol
InChI Key: ZCZXQIAGGDIOII-UHFFFAOYSA-N
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Description

3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that combines several functional groups, including a furan ring, a pyrrole ring, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with a pyrrole derivative, followed by cyclization and functionalization to introduce the quinazolinone moiety . The reaction conditions often require the use of catalysts, such as conjugated N, O-tridentate copper complexes, under visible light .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under specific conditions.

    Reduction: The quinazolinone core can be reduced to form different derivatives.

    Substitution: Functional groups on the furan and pyrrole rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the quinazolinone core can yield tetrahydroquinazolinone derivatives .

Scientific Research Applications

3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-14-10-18(15(2)24(14)11-16-6-5-9-27-16)20(25)12-23-13-22-19-8-4-3-7-17(19)21(23)26/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZXQIAGGDIOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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